molecular formula C9H14ClN3O B13120619 4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride

4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride

Katalognummer: B13120619
Molekulargewicht: 215.68 g/mol
InChI-Schlüssel: CUIPHTZIGKGLAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride is a chemical compound that features a piperidine ring substituted with a pyrimidine group and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride typically involves the reaction of pyrimidine derivatives with piperidine derivatives under controlled conditions. One common method involves the use of pyrimidine-2-carbaldehyde and piperidine-4-ol in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution on the pyrimidine ring can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Piperidin-4-yl)pyrimidine hydrochloride
  • 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride
  • 4-[2-(Piperidin-1-yl)ethoxy]benzoic acid hydrochloride

Uniqueness

4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents and materials.

Eigenschaften

Molekularformel

C9H14ClN3O

Molekulargewicht

215.68 g/mol

IUPAC-Name

4-pyrimidin-2-ylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C9H13N3O.ClH/c13-9(2-6-10-7-3-9)8-11-4-1-5-12-8;/h1,4-5,10,13H,2-3,6-7H2;1H

InChI-Schlüssel

CUIPHTZIGKGLAN-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(C2=NC=CC=N2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.